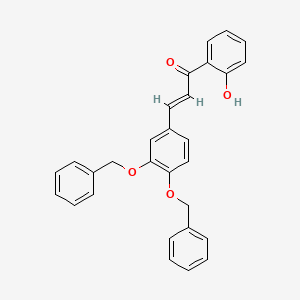

3,4-Dibenzyloxy-2''-hydroxychalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H24O4 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C29H24O4/c30-26-14-8-7-13-25(26)27(31)17-15-22-16-18-28(32-20-23-9-3-1-4-10-23)29(19-22)33-21-24-11-5-2-6-12-24/h1-19,30H,20-21H2/b17-15+ |

InChI Key |

LHMDXKJKKAITQJ-BMRADRMJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,4-Dibenzyloxy-2''-hydroxychalcone

The creation of this compound relies on robust and well-documented synthetic strategies. These methods are designed to efficiently construct the core chalcone (B49325) structure while accommodating the specific substituents of the target molecule.

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation stands as a cornerstone for chalcone synthesis. nih.gov This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govscispace.com For the synthesis of this compound, this would involve the reaction between 2-hydroxyacetophenone (B1195853) and 3,4-dibenzyloxybenzaldehyde (B16220). The reaction proceeds through an aldol (B89426) addition followed by a dehydration to yield the α,β-unsaturated ketone that defines the chalcone structure. core.ac.uk While effective, a notable drawback of this method can be the slow reaction rate, sometimes requiring several days for completion and potentially resulting in a complex mixture of products. nih.gov

The use of strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) is a common and traditional approach for catalyzing the Claisen-Schmidt condensation. scispace.comcore.ac.ukencyclopedia.pub These bases facilitate the deprotonation of the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. core.ac.uk Reports indicate that approximately 75% of chalcone syntheses are carried out using an alkali solution. rasayanjournal.co.in The reaction is typically performed in a protic solvent such as ethanol (B145695). core.ac.ukanalis.com.my For instance, the synthesis of various chalcone derivatives has been successfully achieved by reacting substituted acetophenones and benzaldehydes in the presence of a 40% NaOH solution. rasayanjournal.co.innih.gov Similarly, aqueous KOH is another widely employed catalyst for this transformation. core.ac.ukencyclopedia.pub However, a challenge with strong bases is the potential for side reactions, especially when the reactants contain other sensitive functional groups. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| NaOH | 2-hydroxyacetophenone, 3,4-dibenzyloxybenzaldehyde | Ethanol | Room Temperature | Varies | rasayanjournal.co.innih.gov |

| KOH | 2-hydroxyacetophenone, 3,4-dibenzyloxybenzaldehyde | Ethanol | Room Temperature | Varies | core.ac.ukencyclopedia.pub |

In a move towards more environmentally friendly and efficient synthetic protocols, solvent-free methods like ball milling have emerged as a promising alternative. rsc.orgresearchgate.net This mechanochemical approach involves the grinding of solid reactants together, often with a catalytic amount of a solid base like NaOH pellets. bioline.org.brgkyj-aes-20963246.com Ball milling can significantly reduce reaction times and minimize waste by eliminating the need for bulk solvents. rsc.orgresearchgate.net For the synthesis of 2'-hydroxychalcones, a one-step mechanochemical Claisen-Schmidt condensation under ball mill conditions has been optimized. nih.gov The optimal conditions were found to be using two equivalents of KOH with two grinding cycles of 30 minutes, resulting in a high yield of 96%. nih.gov This solvent-less strategy has been successfully applied to the synthesis of various pharmaceutically important molecules. rsc.orgresearchgate.net

| Method | Reactants | Catalyst | Conditions | Yield | Reference |

| Ball Milling | 5'-fluoro-2'-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | KOH | 2 x 30 min grinding cycles | 96% | nih.gov |

| Grinding | 2-hydroxyacetophenone, substituted benzaldehyde | NaOH | 10-20 min grinding | Varies | bioline.org.brgkyj-aes-20963246.com |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions. rasayanjournal.co.inbioline.org.br This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. bioline.org.brpharmacophorejournal.com The Claisen-Schmidt condensation for synthesizing chalcones has been shown to be highly efficient under microwave irradiation, with some reactions completing in as little as 3 minutes with excellent yields. bioline.org.br For example, the synthesis of 2-hydroxychalcones using a microwave oven at 50% power yielded products in just 50 seconds. researchgate.net This method is considered a greener approach as it is more energy-efficient and often requires less solvent. rasayanjournal.co.innih.gov However, controlling the reaction can sometimes be challenging, potentially leading to the formation of by-products. rasayanjournal.co.in In one instance, microwave-assisted Claisen-Schmidt condensation of 2-hydroxyacetophenone and 3,4-dibenzyloxybenzaldehyde using KOH in THF at 50°C for 15 minutes initially only showed starting materials, but increasing the temperature and time resulted in product formation. scribd.com

| Method | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| Microwave | 2-hydroxyacetophenone, substituted benzaldehyde | NaOH | 50% power, 50 seconds | 40.35% | researchgate.net |

| Microwave | 2-hydroxyacetophenone, 3,4-dibenzyloxybenzaldehyde | KOH/THF | 70°C, 30 min | 3:2 (product:starting material) | scribd.com |

| Microwave | 2-hydroxyacetophenone, various aldehydes | - | - | High yields | bioline.org.brresearchgate.net |

Benzylation and Deprotection Strategies for Hydroxyl Groups

The presence of hydroxyl groups in the starting materials for chalcone synthesis often necessitates protection and deprotection steps to prevent unwanted side reactions. mdpi.com The benzyl (B1604629) group is a frequently used protecting group for hydroxyls due to its chemical robustness. nih.gov

The benzylation of hydroxyl groups is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF), followed by reaction with benzyl bromide. mdpi.comnih.gov For instance, the hydroxyl groups of 2′,4′,6′-trihydroxyacetophenone have been protected using benzyl bromide and K2CO3 in DMF. mdpi.com Similarly, 3,4-dihydroxybenzaldehyde (B13553) can be benzylated in 74% yield. scribd.com

Comparison of Synthetic Efficiencies and Yields Across Methodologies

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Base-Catalyzed (Conventional) | Several hours to days nih.govrasayanjournal.co.in | Varies (can be low) nih.govrasayanjournal.co.in | Simple setup, well-established | Long reaction times, potential for by-products nih.govrasayanjournal.co.in |

| Solvent-Free (Ball Milling) | Minutes to hours bioline.org.brnih.gov | Generally high (e.g., 96%) nih.gov | Eco-friendly, reduced waste, fast rsc.orgbioline.org.br | Requires specialized equipment |

| Microwave-Assisted | Seconds to minutes bioline.org.brresearchgate.net | Generally high bioline.org.brpharmacophorejournal.com | Extremely fast, energy efficient rasayanjournal.co.inbioline.org.br | Difficult to control, potential for by-products rasayanjournal.co.in |

Conventional base-catalyzed methods, while straightforward, often suffer from long reaction times and can result in lower yields due to the formation of side products. rasayanjournal.co.in In contrast, modern techniques like microwave-assisted synthesis and solvent-free ball milling offer significant advantages. Microwave irradiation can drastically reduce reaction times from hours to mere minutes and often leads to higher yields. rasayanjournal.co.inbioline.org.br For example, a reaction that took 6 hours with conventional heating to give a 66% yield could be completed in 3 minutes under microwave irradiation with a 91% yield. bioline.org.br Similarly, solvent-free grinding techniques are not only environmentally friendly but also efficient, providing good yields in a short amount of time. bioline.org.brgkyj-aes-20963246.com The mechanochemical approach of ball milling has demonstrated excellent efficiency, with reported yields as high as 96%. nih.gov These greener alternatives represent a significant improvement over traditional solution-based chemistry. rsc.org

Chemical Modifications and Derivatization of the Chalcone Scaffold

The this compound structure serves as a versatile template for a range of chemical transformations. The reactivity is primarily centered around the α,β-unsaturated ketone moiety, which acts as a Michael acceptor and participates in various cycloaddition and reduction reactions. Additionally, the phenolic hydroxyl group and the benzyloxy-substituted aromatic rings are susceptible to cyclization and electrophilic substitution, respectively. These reactions allow for the conversion of the basic chalcone framework into more complex heterocyclic systems such as flavanones, flavones, pyrazolines, and isoxazoles, or its reduction to dihydrochalcones.

Introduction of Heterocyclic Moieties

The α,β-unsaturated ketone system within the chalcone structure is an ideal precursor for the synthesis of various five- and six-membered heterocyclic compounds. These reactions typically proceed through the condensation of a binucleophilic reagent with the chalcone.

One of the most common transformations is the synthesis of pyrazolines , which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net This is typically achieved by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or its derivatives, such as phenylhydrazine. researchgate.netijpbs.com The reaction involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.netresearchgate.net

Similarly, reaction with other binucleophiles can yield different heterocyclic systems. For instance, condensation of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of six-membered dihydropyrimidine (B8664642) derivatives, including oxazines and thiazines. derpharmachemica.comtsijournals.comresearchgate.net The reaction with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole (B147169) derivatives. tsijournals.com These transformations highlight the utility of the chalcone scaffold as a key intermediate in heterocyclic synthesis.

| Reactant | Reagents/Conditions | Resulting Heterocycle | Key Findings | Citations |

|---|---|---|---|---|

| Chalcone | Hydrazine Hydrate or Phenylhydrazine, often in ethanol or acetic acid. | Pyrazoline | A common method for synthesizing five-membered nitrogen-containing rings from chalcones. | researchgate.netresearchgate.netijpbs.comnih.gov |

| Chalcone | Urea or Thiourea, typically in ethanolic sodium hydroxide. | Dihydropyrimidine (Oxazine/Thiazine) | Forms six-membered heterocyclic rings. | derpharmachemica.comtsijournals.comresearchgate.net |

| Chalcone | Hydroxylamine Hydrochloride, sodium acetate (B1210297) in ethanol. | Isoxazole | Involves refluxing the chalcone with hydroxylamine to yield the isoxazole derivative. | tsijournals.com |

Electrophilic Substitution Reactions

The chalcone scaffold is susceptible to electrophilic attack at two main sites: the alkene double bond and the aromatic rings. The presence of the activating 2''-hydroxyl group and the 3,4-dibenzyloxy groups makes the aromatic rings electron-rich and thus prone to substitution.

A primary example of electrophilic addition is the bromination across the α,β-double bond. Chalcones react with brominating agents to yield α,β-dibromochalcone derivatives. An eco-friendly method utilizes ammonium (B1175870) bromide and ammonium persulphate under solvent-free grinding conditions. These dibromo intermediates are stable and can be used for further synthesis, such as the construction of flavones.

In addition to addition reactions, electrophilic aromatic substitution can occur on the phenyl rings. The 2''-hydroxyl group on Ring A is a strong activating group and ortho-, para-director. However, in the case of 2'-hydroxychalcones, this can sometimes lead to undesired nuclear bromination as a side reaction, necessitating protection of the hydroxyl group. The benzyloxy groups on Ring B are also activating, directing substitution to the available positions on that ring. For example, studies on the bromination of 3,4-dimethoxybenzaldehyde, a related precursor, show that substitution occurs at specific positions on the ring, indicating the directing effects of the alkoxy groups. nih.gov

| Reaction Type | Reagents/Conditions | Product | Key Findings | Citations |

|---|---|---|---|---|

| Electrophilic Addition | Ammonium bromide and ammonium persulphate, grinding at room temperature. | α,β-Dibromochalcone | Selective bromination across the C=C double bond. This intermediate is a precursor for flavone (B191248) synthesis. | |

| Electrophilic Aromatic Substitution | Various electrophiles (e.g., halogens, nitro groups) with a Lewis acid catalyst. | Ring-substituted chalcone | The activating -OH and -OBn groups direct substitution onto the aromatic rings. The 2'-OH group may require protection to prevent side reactions. | nih.gov |

Oxidative Cyclization to Flavones and Flavanones

The conversion of 2'-hydroxychalcones into flavones and flavanones is a cornerstone of flavonoid chemistry. mdpi.com Flavanones, which are isomers of chalcones, can be formed via an intramolecular Michael-type addition of the 2'-hydroxyl group to the α,β-unsaturated system. mdpi.com This cyclization can occur under acidic or basic conditions.

Flavones are synthesized from 2'-hydroxychalcones through an oxidative cyclization process. chemijournal.com A widely used method involves treating the chalcone with a suitable oxidant. One of the most effective systems for this transformation is the use of iodine (I₂) as a catalyst in dimethyl sulfoxide (B87167) (DMSO). chemijournal.comnih.gov This reaction proceeds via cyclization to a flavanone (B1672756) intermediate, which is then oxidized in situ to the flavone. Other oxidizing agents like Se⁴⁺, In³⁺, and Fe³⁺ also promote flavone formation. chemijournal.com

A divergent route allows for the synthesis of either flavones or flavanones from a common 2'-hydroxydihydrochalcone intermediate using palladium(II) catalysis. nih.gov The choice of oxidant and additives directs the reaction pathway. For instance, using Pd(TFA)₂ with DMSO under an oxygen atmosphere can favor the formation of flavanones. nih.gov This method offers a versatile approach to selectively synthesize different flavonoid skeletons from a single precursor.

| Target Product | Starting Material | Reagents/Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Flavanone | 2'-Hydroxychalcone (B22705) | Acidic or basic conditions for intramolecular cyclization. | Flavanones are isomers of chalcones and can exist in equilibrium. | mdpi.comnih.gov |

| Flavone | 2'-Hydroxychalcone | Iodine (I₂) in DMSO. | A common and efficient method for the oxidative cyclization to flavones. | chemijournal.comnih.gov |

| Flavanone or Flavone | 2'-Hydroxydihydrochalcone | Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), various oxidants/additives. | A divergent synthesis where reaction conditions determine whether flavanone or flavone is the major product. | nih.gov |

Reduction to Dihydrochalcones

The reduction of the chalcone scaffold can target either the α,β-double bond, the carbonyl group, or both. The most common and synthetically useful transformation is the selective reduction of the carbon-carbon double bond to yield a dihydrochalcone (B1670589) . mdpi.com Dihydrochalcones are themselves a class of natural products with distinct properties.

Catalytic hydrogenation is a highly effective method for this reduction. The choice of solvent has been shown to be critical for selectivity. researchgate.net When the hydrogenation of a 2'-hydroxychalcone is carried out using a palladium on carbon (Pd/C) catalyst in dichloromethane (B109758) (DCM), the reaction selectively reduces the C=C double bond, yielding the corresponding 2'-hydroxydihydrochalcone. researchgate.net In contrast, performing the same reaction in ethanol leads to the reduction of both the C=C double bond and the carbonyl group, resulting in a 1,3-diarylpropane. researchgate.net

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is known to reduce chalcones, although selectivity between the carbonyl group and the double bond can be an issue and may depend on the specific substrate and reaction conditions.

| Reducing Agent | Solvent | Product | Key Findings | Citations |

|---|---|---|---|---|

| H₂, Pd/C (catalyst) | Dichloromethane (DCM) | 2'-Hydroxydihydrochalcone | Selective reduction of the C=C double bond. | researchgate.net |

| H₂, Pd/C (catalyst) | Ethanol | 1,3-Diarylpropane | Reduction of both the C=C double bond and the carbonyl group. | researchgate.net |

| Sodium Borohydride (NaBH₄) | Methanol | Dihydrochalcone | Can be used for reduction, though selectivity may vary. |

Biological Activities and Pre Clinical Investigations Non Human / in Vitro

Antimicrobial Research

Chalcones, a class of compounds known for their 1,3-diphenylprop-2-en-1-one backbone, are recognized as precursors to flavonoids and isoflavonoids in plants. gsconlinepress.com They have garnered attention for their wide range of biological activities, including antimicrobial effects. gsconlinepress.com

The antibacterial potential of chalcone (B49325) derivatives has been a subject of investigation against various pathogenic bacteria. Some synthetic chalcones have demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Research on dihydroxylated chalcones has shown their effectiveness against E. coli, with studies indicating synergistic effects when combined with conventional antibiotics like nalidixic acid. nih.gov For instance, combinations of 2',3-dihydroxychalcone, 2',4-dihydroxychalcone, and 2',4'-dihydroxychalcone (B613834) with nalidixic acid have exhibited enhanced antibacterial action. nih.gov The minimum inhibitory concentrations (MICs) for these combinations have been determined, highlighting their potential to combat resistant bacterial infections. nih.gov

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound/Combination | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | gsconlinepress.com |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | gsconlinepress.com |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | gsconlinepress.com |

| 2',4-dihydroxychalcone–nalidixic acid–rutin | Escherichia coli ATCC 25922 | 28.1 | nih.gov |

The antifungal properties of chalcones have been explored against various fungal pathogens, including Candida albicans and dermatophytes. nih.govmdpi.com Studies have shown that certain hydroxychalcones exhibit significant fungistatic and fungicidal effects. mdpi.com For example, 2-hydroxychalcone (B1664081) and 3'-hydroxychalcone (B8672929) have demonstrated MIC values ranging from 7.8 to 31.2 mg/L against different Candida species. mdpi.com

Furthermore, research has indicated that these compounds can act synergistically with conventional antifungal drugs like fluconazole (B54011) and itraconazole, potentially enhancing their efficacy. nih.govmdpi.com The investigation of 2-hydroxychalcone has revealed its ability to inhibit the metabolic activity of dermatophyte biofilms, suggesting its potential in treating skin and nail fungal infections. frontiersin.orgnih.gov

Table 2: Antifungal Activity of Hydroxychalcones against Candida species

| Compound | Candida Species | MIC (mg/L) | Reference |

|---|---|---|---|

| 2-hydroxychalcone | C. albicans | 31.3 | mdpi.com |

| 2-hydroxychalcone | C. krusei | 7.8 | mdpi.com |

| 2-hydroxychalcone | C. glabrata | 15.6 | mdpi.com |

| 3'-hydroxychalcone | C. albicans | 31.3 | mdpi.com |

| 3'-hydroxychalcone | C. krusei | 7.8 | mdpi.com |

| 3'-hydroxychalcone | C. glabrata | 7.8 | mdpi.com |

In silico studies have pointed towards the potential of chalcones as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govnih.govmdpi.com Molecular docking simulations have suggested that certain chalcone derivatives can bind to the active site of Mpro, potentially disrupting its function. nih.gov Specifically, interactions with key residues like Cys145 and His41 have been observed, indicating a possible covalent binding mechanism. nih.gov These computational findings highlight the need for further experimental validation to confirm the antiviral efficacy of these compounds against SARS-CoV-2. ijbs.comfrontiersin.org

The therapeutic potential of chalcones extends to parasitic diseases, with research demonstrating their activity against various parasites.

Antimalarial: Chalcones are known for their antimalarial properties, and some derivatives have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govekb.eg Studies have shown that certain chalcones can significantly reduce parasitemia in experimental models of cerebral malaria. nih.gov

Antileishmanial: Research has indicated that some chalcones possess antileishmanial activity. nih.govfrontiersin.org For example, 2′,4′-dimethoxy-6′-hydroxychalcone has shown activity against Leishmania mexicana. nih.gov

Antitrypanosomal: Chalcones have also been evaluated for their activity against trypanosomes, the parasites that cause African trypanosomiasis (sleeping sickness). nih.govfrontiersin.org Studies have reported that compounds like 2′,4′-dimethoxy-6′-hydroxychalcone exhibit promising activity against Trypanosoma brucei brucei and Trypanosoma congolense. nih.gov

Table 3: Antiparasitic Activity of Chalcones

| Compound | Parasite | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | 0.5 µg/mL (EC₅₀) | nih.gov |

| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma congolense | 2.5 µg/mL (EC₅₀) | nih.gov |

| 2′,4′-dimethoxy-6′-hydroxychalcone | Leishmania mexicana | 5.2 µg/mL (EC₅₀) | nih.gov |

Antioxidant Research

Chalcones are recognized for their antioxidant potential, which is crucial in mitigating oxidative stress-related damage. mdpi.com The presence of hydroxyl groups is considered a key feature that can enhance the antioxidant activity of these compounds. mdpi.com

The antioxidant capacity of chalcones is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. analis.com.myresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov

Studies have shown that various chalcone derivatives exhibit significant radical scavenging activity in both DPPH and ABTS assays. analis.com.myresearchgate.net The effectiveness of a particular chalcone can be influenced by its structural features and the reaction medium. analis.com.my For instance, the solubility of a compound in the assay medium (aqueous for ABTS and often ethanolic for DPPH) can affect its measured antioxidant activity. analis.com.my Nevertheless, many synthesized chalcones have demonstrated dependable and significant antioxidant characteristics across different assay systems. analis.com.my

Modulation of Endogenous Antioxidant Systems (e.g., GSH biosynthesis)

The body's endogenous antioxidant systems are crucial for mitigating cellular damage from oxidative stress. Glutathione (B108866) (GSH) is a key component of this defense. Research into various chalcone derivatives indicates their potential to enhance these systems.

Studies have shown that certain synthetic chalcones can significantly increase intracellular glutathione levels. This effect is often mediated through the activation of the NF-E2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. For instance, specific chalcone structures with electrowithdrawing groups on one phenyl ring and multiple methoxyl or hydroxyl groups on the other have been found to be potent inducers of a Nrf2-mediated transcriptional response. nih.gov This leads to an increased formation of glutamate-cysteine ligase, the rate-limiting enzyme in GSH biosynthesis. nih.gov In contrast, some studies on other derivatives like 4-hydroxychalcone (B181621) have noted a decrease in cellular GSH levels in certain cancer cell lines, suggesting that the effect may be cell-type or substitution-pattern dependent. researchgate.net The ability of chalcones to modulate the Nrf2/Keap1 signaling pathway is considered a key mechanism for their antioxidant and renoprotective effects in some models. mdpi.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The antioxidant capacity of chalcones is frequently demonstrated by their ability to inhibit this process.

Numerous 2'-hydroxychalcone (B22705) derivatives have demonstrated the ability to inhibit lipid peroxidation in various experimental models.

A series of 3,4-dihydroxychalcones were found to have potent antioxidative effects, including the inhibition of lipid peroxidation. nih.gov

2-hydroxychalcone itself is described as a potent antioxidant that effectively inhibits lipid peroxidation. medchemexpress.com

In a study evaluating a new class of chalcones, one derivative (Chalcone E) was particularly effective at reducing Fe2+/EDTA-induced lipid peroxidation in brain, liver, and kidney tissues, with maximum inhibition reaching 87.23% in the kidney. rsdjournal.org

Another investigation highlighted a 2′-hydroxy-chalcone bearing two hydroxyl groups on the B-ring, which showed an 82.3% inhibition of lipid peroxidation. mdpi.commdpi.com

Interestingly, one study noted an attempt to synthesize 3,4-dibenzyloxy-2-hydroxychalcone specifically for its potential to inhibit microsomal lipid peroxidation, though the synthesis was not successful under the reported conditions. scribd.com This highlights the scientific interest in this specific compound for this activity.

Table 1: Efficacy of Chalcone Derivatives in Inhibiting Lipid Peroxidation

| Chalcone Derivative | Model System | Key Finding | Reference |

|---|---|---|---|

| 3,4-Dihydroxychalcones | Enzymatic Assays | Exhibited potent antioxidative effects and inhibited lipid peroxidation. | nih.gov |

| 2'-hydroxy-3,4-dihydroxychalcone | AAPH-induced linoleic acid oxidation | Showed 82.3% inhibition of lipid peroxidation. | mdpi.commdpi.com |

| Chalcone E (a synthetic derivative) | Fe2+/EDTA-induced TBARS assay in rat tissues | Inhibited lipid peroxidation by 73.05% (brain), 81.42% (liver), and 87.23% (kidney). | rsdjournal.org |

Anti-inflammatory Research

The anti-inflammatory properties of chalcones are well-documented and are a significant area of pre-clinical investigation. These effects are mediated through various mechanisms, including the inhibition of key inflammatory molecules and pathways.

A primary mechanism of the anti-inflammatory action of chalcones is their ability to suppress the production of pro-inflammatory mediators.

In-vitro studies using macrophage cell lines (like RAW 264.7) and primary cells have consistently shown that 2'-hydroxychalcone derivatives can potently inhibit the production of these mediators. For example, certain 2',4-dihydroxy and 2'-hydroxy-4'-methoxy chalcones effectively inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of cyclooxygenase-2 (COX-2). researchgate.netjsir.gr.jp These same compounds also decrease nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by inhibiting the messenger RNA (mRNA) expression of inducible nitric oxide synthase (iNOS) and TNF-α, respectively. researchgate.netjsir.gr.jp Further studies have confirmed that other chalcone derivatives can significantly reduce levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netmdpi.com In an in vivo model of colon adenocarcinoma, treatment with 2ʹ-hydroxychalcones led to a significant reduction in TNF-α levels. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by 2'-Hydroxychalcone Derivatives

| Mediator | Chalcone Derivative(s) | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| PGE2 / COX-2 | 2',4-dihydroxy-4'-methoxychalcone, 2'-hydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | Potent inhibition of PGE2 production via suppression of COX-2 induction. | researchgate.netjsir.gr.jp |

| NO / iNOS | 2',4-dihydroxy-6'-methoxychalcone, 2'-hydroxy-4'-methoxychalcone | Murine Macrophage (RAW 264.7) | Inhibition of NO production through suppression of iNOS mRNA expression. | researchgate.netjsir.gr.jp |

| TNF-α | Various 2'-hydroxychalcones | Murine Macrophage (RAW 264.7), Colon Adenocarcinoma (in vivo) | Inhibition of TNF-α production and mRNA expression. | researchgate.netjsir.gr.jpnih.gov |

| IL-1β | 2'-Hydroxychalcone, 4′,6′-Dimethoxychalcone | Zebrafish, Murine Macrophage (RAW 264.7) | Decreased expression and production. | researchgate.netnih.gov |

| IL-6 | 4′,6′-Dimethoxychalcone, Licochalcone A | Murine Macrophage (RAW 264.7), Primary Microglia | Decreased production. | researchgate.netmdpi.com |

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β. researchgate.netfrontiersin.org Its dysregulation is linked to numerous inflammatory diseases. researchgate.net

Several studies have identified chalcones as inhibitors of the NLRP3 inflammasome. Research on 2',4'-dihydroxychalcone (2',4'-DHC) demonstrated that it could inhibit the growth of colorectal cancer cells by regulating NLRP3 inflammasome activation. nih.gov This inhibition was mediated through the suppression of the NF-κB pathway, which is critical for the "priming" step of inflammasome activation. nih.govmdpi.com Other natural chalcones, such as isoliquiritigenin, have also been shown to block NLRP3 activation induced by various stimuli, thereby preventing caspase-1 activation and IL-1β production. mdpi.com This suggests that the chalcone scaffold is a promising backbone for developing modulators of this key inflammatory pathway.

The migration of immune cells like macrophages to sites of injury or infection is a hallmark of the inflammatory response. Modulating this migration can be a therapeutic strategy to control inflammation.

Research using a zebrafish model has shown that 2'-hydroxychalcone can effectively hinder the migration of macrophages induced by copper sulfate (B86663). nih.govresearchgate.net In this model, 2'-hydroxychalcone significantly reduced the number of macrophages that moved to the site of inflammation in a dose-dependent manner, with a high concentration achieving an inhibition rate of up to 60%. nih.gov This demonstrates a direct impact on immune cell trafficking.

Anticancer Research (In Vitro and In Vivo Non-Human Models)

The anticancer potential of the chalcone family of compounds is one of the most extensively studied areas of their biological activity. mdpi.comnih.gov Research has shown that these molecules can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit cancer cell proliferation and metastasis across a wide range of cancer types. nih.govnih.govnih.gov

In vitro studies on various 2'-hydroxychalcone derivatives have demonstrated significant cytotoxicity against numerous human cancer cell lines, including those from the colon (HCT116), breast (MCF-7), and prostate (PC-3). nih.govnih.gov Mechanistic investigations reveal that these compounds operate through multiple pathways. For example, in breast cancer cells, 2'-hydroxychalcone was found to inhibit the pro-survival NF-κB signaling pathway, which in turn led to the induction of autophagy and apoptosis. nih.gov In colon cancer models, 2'-hydroxychalcone derivatives induced apoptosis and caused cell cycle arrest in the G2/M phase. nih.gov

In vivo non-human models have corroborated these in-vitro findings. The administration of 2'-hydroxychalcone derivatives to mice with induced colon adenocarcinoma resulted in a significant reduction in the formation of aberrant crypt foci and the number of adenocarcinomas. nih.gov Similarly, in a mouse model of breast cancer, 2'-hydroxychalcone was shown to suppress tumor growth and metastasis. nih.gov

Table 3: Anticancer Activities of 2'-Hydroxychalcone Derivatives in Pre-clinical Models

| Chalcone Derivative | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Substituted 2'-hydroxychalcones | Human Colon Cancer Cells (HCT116) | Induced apoptosis; caused G2/M cell cycle arrest. | nih.gov |

| Substituted 2'-hydroxychalcones | DMH-induced Colon Adenocarcinoma (Rat model) | Reduced aberrant crypt foci and adenocarcinoma count. | nih.gov |

| 2'-Hydroxychalcone | Breast Cancer Cells (MCF-7, CMT-1211) | Inhibited proliferation, migration, and invasion; induced autophagy and apoptosis. | nih.gov |

| 2'-Hydroxychalcone | Breast Cancer Xenograft (Mouse model) | Suppressed tumor growth and metastasis. | nih.gov |

| 2',4'-Dihydroxychalcone | Colorectal Cancer Cells (CT26, HT29) | Inhibited growth by inducing apoptosis and pyroptosis; suppressed migration. | nih.gov |

Compound Reference Table

| Abbreviation / Trivial Name | Chemical Name |

|---|---|

| 2',4'-DHC | 2',4'-Dihydroxychalcone |

| Isoliquiritigenin | 2′,4′,4-Trihydroxychalcone |

| Licochalcone A | (E)-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one |

| 4',6'-DMC | 2'-hydroxy-4',6'-dimethoxychalcone |

Cell Cycle Arrest Induction

Chalcones, as a class of compounds, have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, often leading to a halt at specific phases. This disruption of the cell cycle is a crucial mechanism for inhibiting tumor growth.

Research on various chalcone derivatives has shown that they can induce cell cycle arrest at different checkpoints. For instance, some chalcones cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. ljmu.ac.uk This effect has been observed in human erythroleukemic K562 cells and Caco-2 colon cancer cells treated with specific synthetic chalcones. ljmu.ac.uk Other chalcone derivatives have been found to arrest the cell cycle at the G1/S transition, thereby inhibiting DNA replication. ljmu.ac.uk A novel dialkylamino-functionalized chalcone, DML6, was found to arrest the cell cycle of OV2008 cervical cancer cells at the G2 phase. mdpi.com Similarly, a study on the chalcone derivative 1C in ovarian cancer cell lines (A2780 and A2780cis) revealed its ability to suppress cell viability by inducing cell cycle arrest at the G2/M phase. nih.govsemanticscholar.org While these studies focus on chalcone derivatives, they highlight a common mechanism of action for this class of compounds, suggesting that 3,4-Dibenzyloxy-2''-hydroxychalcone may exert similar effects. The induction of the G2/M phase cell cycle arrest is often associated with the generation of reactive oxygen species (ROS). nih.govsemanticscholar.org

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. The induction of apoptosis by chalcones often involves multiple intricate pathways.

Mitochondrial Pathway, Caspase Activation, and PARP Cleavage

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by chalcone derivatives. This pathway involves the release of cytochrome c from the mitochondria, which in turn triggers a cascade of events leading to cell death. mdpi.commdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7, is a hallmark of this process. mdpi.commdpi.com Activated caspases then cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.comnih.govnih.gov Cleavage of PARP is a well-established marker of apoptosis. mdpi.comnih.govnih.gov

Studies on various chalcones have demonstrated their ability to induce apoptosis through this mitochondrial-dependent mechanism. For example, a synthetic indole (B1671886) chalcone derivative was shown to cause the release of cytochrome c, increase the activity of caspase-3 and caspase-7, and lead to PARP cleavage in breast cancer cells. mdpi.com Similarly, the chalcone derivative DML6 induced apoptosis in cervical cancer cells by activating the intrinsic apoptotic pathway, involving the activation of caspase-9 and the cleavage of caspase-3 and -7. mdpi.com Another study on 4-hydroxynonenal, a product of lipid peroxidation, also showed apoptosis induction via caspase-3 activation and cytochrome c release. nih.gov The activation of caspase-3 and subsequent PARP cleavage has been observed in various cell types in response to apoptotic stimuli. nih.govresearchgate.net

| Cell Line | Chalcone Derivative | Key Apoptotic Events Observed |

| Breast Cancer Cells (MDA-MB-231, MCF-7) | Synthetic indole chalcone ZK-CH-11d | Cytochrome c release, increased caspase-3/7 activity, PARP cleavage, reduced mitochondrial membrane potential. mdpi.com |

| Cervical Cancer Cells (OV2008) | DML6 | Loss of mitochondrial membrane potential, activation of caspase-9, cleavage of caspase-3 and -7. mdpi.com |

| Human Colorectal Carcinoma (RKO) Cells | 4-hydroxynonenal | PARP cleavage, activation of caspase-2, -3, -8, and -9, cytochrome c release. nih.gov |

| Ovarian Cancer Cells (A2780, A2780cis) | Chalcone derivative 1C | Cleavage of PARP. semanticscholar.org |

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have a dual role in cancer, either promoting cell survival or contributing to cell death.

Some chalcone derivatives have been shown to modulate autophagy in cancer cells. For instance, a synthetic indole chalcone derivative was found to increase the phosphorylation of AMPK and inhibit the PI3K/Akt/mTOR pathway, which are indicators of autophagy initiation. mdpi.com However, in this particular study, the use of an autophagy inhibitor potentiated the cytotoxic effect of the chalcone, suggesting that autophagy was acting as a defense mechanism for the cancer cells. mdpi.com In another study, 2'-hydroxychalcone was found to enhance autophagic levels and induce autophagy-dependent apoptosis in breast cancer cells. nih.govnih.gov This was associated with the inhibition of the NF-κB signaling pathway. nih.govnih.gov The activation of the p53/JNK pathway has also been linked to cardamonin-induced autophagy in colon cancer cells. mdpi.com The identification of inhibitors that can specifically modulate autophagy by targeting proteins like Atg5 is an active area of research. rsc.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy.

Chalcones and other flavonoids have been documented to possess anti-angiogenic properties by interfering with key signaling pathways involved in this process. semanticscholar.org The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, play a central role in angiogenesis, and their inhibition is a primary target for anti-angiogenic drugs. nih.govmdpi.com

Studies have shown that certain chalcones can inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells, which are critical steps in angiogenesis. nih.govbiorxiv.org For example, methyl hydroxychalcone (B7798386) was found to significantly inhibit angiogenesis both in vivo and ex vivo, and this effect was attributed to the inhibition of the VEGF signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, a 2-bromo-2',5'-dihydroxychalcone analogue demonstrated potent anti-migratory effects on HUVECs by inhibiting VEGF-induced ERK 1/2 phosphorylation. biorxiv.org Other polyphenolic compounds have also been shown to suppress angiogenesis by targeting the VEGF and basic fibroblast growth factor (bFGF) pathways. semanticscholar.org

Inhibition of Specific Molecular Targets

The anticancer effects of chalcones are often mediated by their interaction with and inhibition of specific molecular targets that are crucial for cancer cell survival and proliferation.

Key molecular targets that have been identified for various chalcone derivatives include:

MDM2/p53: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Some chalcones may exert their effects by modulating the MDM2/p53 pathway.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce cell death.

NF-κB: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway is a target for anticancer drug development. mdpi.com Licochalcone A has been shown to suppress the proliferation of colon cancer cells by negatively modulating NF-κB signaling. mdpi.com Similarly, 2'-hydroxychalcone was found to inhibit the NF-κB pathway in breast cancer cells. nih.gov

VEGFR-2 kinase: As mentioned in the anti-angiogenic effects section, VEGFR-2 is a key receptor in the VEGF signaling pathway, and its kinase activity is a direct target for some inhibitors.

HIF-1: Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that is activated under low oxygen conditions (hypoxia), which is common in solid tumors. HIF-1 promotes angiogenesis and other processes that help cancer cells survive.

MMP-2/9: Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.

P-gp/MRP1/BCRP: P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP) are ATP-binding cassette (ABC) transporters that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance.

Enzyme Inhibition Studies (Beyond Inflammatory Targets)

Beyond their effects on cancer-related pathways, chalcones have been investigated for their ability to inhibit other classes of enzymes, highlighting their potential for broader therapeutic applications.

Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comresearchgate.netscienceasia.org

Several studies have explored the potential of chalcone derivatives as cholinesterase inhibitors. mdpi.comresearchgate.netbohrium.comresearchgate.net The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the chalcone scaffold. mdpi.com For instance, the presence of electron-donating groups like methoxy (B1213986) and dimethylamino groups has been found to be important for AChE/BChE inhibition, while electron-withdrawing groups tend to decrease this activity. mdpi.com The hydroxyl group at the ortho position of one of the aromatic rings has also been identified as having a promising role in AChE inhibition. mdpi.com

Kinetic studies have revealed that some chalcone analogs exhibit a mixed type of inhibition against cholinesterases. mdpi.com Molecular docking studies have also been employed to understand the binding interactions between chalcone derivatives and the active sites of AChE and BChE. bohrium.com

| Compound Class | Target Enzyme(s) | Key Findings |

| Substituted Chalcones | AChE, BChE | Inhibitory potential varies with substitution patterns; hydroxyl group at the ortho position is beneficial for AChE inhibition. mdpi.com |

| Fluoro-chalcone-substituted amino alkyl derivatives | AChE, BChE | 4-fluoro substitution showed higher selectivity for AChE inhibition; mixed-type inhibition observed. mdpi.com |

| Sulfonamide-containing chalcones | AChE, BChE | Majority of analogs showed more potent activity against BChE than AChE; reversible and mixed-inhibition kinetics. mdpi.com |

| Chalcone derivatives (general) | α-glucosidase, AChE, BChE | Some derivatives showed potent dual inhibitory activity, with some being more active than standard drugs. bohrium.com |

Neuroprotective Research

Chalcone derivatives are widely recognized for their potential neuroprotective effects, attributed to their antioxidant and anti-inflammatory properties. nih.gov Studies have investigated various substituted chalcones, including 2-hydroxy-4-benzyloxy chalcone derivatives, as multifunctional agents for potential application in neurodegenerative conditions like Alzheimer's disease. nih.gov These investigations often focus on activities such as the inhibition of Aβ aggregation and antioxidant capacity. nih.gov Nevertheless, there is no specific neuroprotective research available in the scientific literature that focuses on or provides data for 3,4-Dibenzyloxy-2'-hydroxychalcone.

Mechanistic Elucidation of Biological Activities

Molecular Target Identification and Validation

Research has identified specific molecular targets with which 3,4-Dibenzyloxy-2''-hydroxychalcone interacts. Validation of these targets is a crucial step in understanding the compound's mechanism of action. One of the primary validated targets is Prostaglandin (B15479496) G/H synthase 2, also known as Cyclooxygenase-2 (COX-2). This enzyme is a key player in the inflammatory pathway. The interaction with COX-2 suggests a role for the compound in modulating inflammatory responses.

Chalcones as a class are known to interact with a variety of proteins, and their activity is often dependent on their specific substitution patterns. For instance, studies on different chalcone (B49325) derivatives have shown inhibition of enzymes like lipoxygenase and interactions with receptors like the estrogen receptor. dovepress.comnih.govljmu.ac.uk However, for this compound, the most concretely identified target in the available literature is COX-2. dovepress.comnih.gov

Table 1: Identified Molecular Target for this compound

| Target Name | Target Class | Potential Implication |

|---|

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Akt, PI3K, MEK, B-Raf)

The interaction of this compound with its molecular targets can trigger changes in various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key pathway reported to be modulated by this compound. The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its modulation can impact cell survival and proliferation. nih.govnih.gov

The broader family of hydroxychalcones has been shown to influence a range of signaling cascades. For example, various derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, which is central to cell growth and survival, and also to affect the MAPK signaling pathway, which is involved in cellular responses to external stimuli. nih.govnih.gov Specifically, some chalcones can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus. nih.govnih.gov While these findings relate to the broader class of chalcones, the established link between this compound and the NF-κB pathway points to a specific mechanism for its biological effects.

Table 2: Cellular Signaling Pathway Modulation by this compound

| Pathway | Key Proteins | Observed Effect |

|---|

Interactions with Key Enzymes and Proteins

The primary enzymatic interaction identified for this compound is with Cyclooxygenase-2 (COX-2). dovepress.comnih.gov COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. dovepress.com The inhibition of COX-2 is a well-established mechanism for anti-inflammatory agents. dovepress.commdpi.com Molecular docking studies on other chalcone derivatives have shown that they can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues like Arg120 and His90, which can explain their inhibitory activity. dovepress.commdpi.com

While other chalcones have been investigated for their effects on a variety of enzymes, including lipoxygenase and acetylcholinesterase, specific data on the interaction of this compound with enzymes other than COX-2 is limited. nih.govnih.gov

Role in Oxidative Stress Mitigation and ROS Generation

Chalcones are being investigated for their potential role in managing oxidative stress. ljmu.ac.uk This involves assessing their ability to counteract reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov Experimental setups to test chalcones often involve stressing cells with a ROS generator and then measuring the levels of ROS with and without the chalcone compound, frequently using fluorescent probes. nih.gov

Some chalcones have been shown to increase the generation of ROS in cancer cells, which can lead to apoptosis. ljmu.ac.uknih.gov Conversely, other chalcones can act as antioxidants, protecting cells from oxidative damage by activating protective pathways like the Nrf2 pathway. mdpi.com The specific action of this compound in either mitigating or generating ROS is a subject of ongoing research, with its effects likely being context-dependent on the cell type and conditions.

Influence on Cellular Processes (e.g., Cell Death Pathways, Mitochondrial Function)

The modulation of signaling pathways like NF-κB by this compound can significantly influence cellular processes such as apoptosis (programmed cell death). The NF-κB pathway plays a crucial role in regulating cell survival and death, and its inhibition is a known strategy to induce apoptosis in cancer cells. nih.gov

Many chalcone derivatives have been found to induce apoptosis through various mechanisms. ljmu.ac.ukmdpi.com These include triggering the mitochondrial apoptosis pathway, which involves changes in the mitochondrial membrane potential and the activation of caspases, a family of proteases that execute cell death. nih.govmdpi.com For example, some chalcones cause cell cycle arrest and induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. ljmu.ac.ukmdpi.com While these detailed mechanisms have been elucidated for other chalcones, the established modulation of the pro-survival NF-κB pathway by this compound suggests a potential to influence cell death pathways.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of chalcone (B49325) derivatives is profoundly influenced by the type and position of substituents on their A and B aromatic rings. Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), halogens (e.g., -Cl, -Br), and benzyloxy (-OCH2Ph) can dramatically alter the potency and selectivity of these compounds.

Hydroxyl and Methoxy Groups: The presence and location of hydroxyl and methoxy groups are critical. For instance, a hydroxyl group at the 2'-position of the A-ring, as seen in 3,4-Dibenzyloxy-2''-hydroxychalcone, is often associated with significant biological activity. Studies have shown that a hydroxyl group at the ortho position of the A-ring can contribute to promising acetylcholinesterase (AChE) inhibition. mdpi.com The antioxidant activity of chalcones is also enhanced by hydroxyl groups, particularly when they are positioned to effectively stabilize phenoxy radicals. who.int The 2'-hydroxy group, for example, is more effective than corresponding para and meta isomers in this regard. who.int

Methoxy groups, such as the 3,4-dimethoxy substitution pattern, are also significant. These groups are known to contribute to the anticancer properties of chalcone compounds. nih.gov The conversion of hydroxyl groups to methoxy groups can modulate activity, sometimes increasing it, as seen in certain anti-inflammatory chalcones. nih.gov

Halogen Groups: Halogen substituents can modulate the electronic properties and lipophilicity of the chalcone molecule, thereby affecting its biological profile. The position of the halogen is key; for example, chloro, bromo, and dimethylamino groups at the para-position of the B-ring have been shown to confer moderate AChE inhibition. mdpi.com However, in other contexts, such as antiproliferative activity, halogen groups at the para-position can lead to a decrease in effect. mdpi.com

Benzyloxy Groups: Large, bulky groups like the benzyloxy substituents present in this compound can influence activity through steric and lipophilic effects. While not as commonly studied as smaller substituents, O-benzyl substitutions have been reported in chalcones with anti-HIV activity. nih.gov The presence of these large groups can affect how the molecule fits into the binding site of a biological target.

In general, electron-releasing substituents on the A-ring, acting through a mesomeric effect, are considered favorable for antioxidant activity. who.int The regiochemistry of substitution is also a determining factor; ortho and para positions on the A-ring often appear more favorable for activity than meta positions. who.int

Role of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system (a keto-ethylenic group, -CO-CH=CH-) is a defining feature of the chalcone scaffold and is indispensable for the broad spectrum of biological activities these compounds exhibit. acs.orgresearchgate.net This reactive moiety is a key electrophilic center, functioning as a Michael acceptor. researchgate.net

This electrophilicity allows chalcones to readily react with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues within proteins. researchgate.net This covalent interaction is believed to be a primary mechanism behind many of the observed pharmacological effects, including enzyme inhibition and anticancer activity. researchgate.netnih.gov For example, the α,β-unsaturated carbonyl system has been identified as the functional group responsible for the nucleophilic attack by the N-terminal threonine residue in the catalytic sites of the proteasome, leading to its inhibition. nih.govnih.govacs.org

The conjugated system, which extends across the two aromatic rings and the propenone bridge, results in a high delocalization of electrons and a low redox potential, which also contributes to the molecule's reactivity and biological potential. researchgate.net The trans configuration of the double bond is generally the more stable and biologically active form, as the cis isomer suffers from steric hindrance. researchgate.net The presence of this reactive system is a consistent feature across chalcones with antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govacs.org

Influence of A and B Ring Modifications on Pharmacological Profile

Modifications to the A and B aromatic rings of the chalcone scaffold provide a powerful strategy for tuning the pharmacological profile, enhancing potency, and improving selectivity. nih.gov

Modifications to the A-Ring: The substitution pattern on the A-ring significantly impacts activity. Studies involving the synthesis of new chalcones by combining B-ring fragments with ferulic or caffeic acid moieties in the A-ring have demonstrated this influence. nih.gov For instance, introducing a caffeoyl substructure into the A-ring was found to increase anti-inflammatory activity. nih.gov The presence of hydroxyl and methyl groups on the A-ring has been identified as an important structural feature for anti-Gram-positive bacterial activity. acs.org

Modifications to the B-Ring: The B-ring is also a frequent target for modification. The introduction of N-heterocyclic moieties, such as imidazole, pyrrole, or quinoline, into either the A-ring or B-ring can lead to derivatives with potent and diverse pharmacological activities, including anticancer, antifungal, and antimalarial effects. acs.orgresearchgate.net For example, quinoline-chalcones are considered particularly promising scaffolds for drug discovery. acs.org

The antiproliferative effects of chalcones are also sensitive to B-ring substitutions. While a 3,4,5-trimethoxyphenyl B-ring is often favorable for activity, the addition of para-halogen or para-aminated groups to the B-ring has been shown to reduce the growth-inhibitory effects against certain cancer cell lines. mdpi.com

Key Pharmacophore Identification for Specific Activities

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological activity. This approach is valuable for designing novel, potent derivatives and for virtual screening of compound libraries. acs.org

For chalcone derivatives, distinct pharmacophore models have been developed for various therapeutic targets:

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: A pharmacophore model developed for CysLT1 antagonists successfully identified active carboxylated chalcone derivatives. This model serves as a reliable tool for lead optimization in the search for new antagonists. nih.gov

Calcium Channel Blockers: For calcium channel blocking activity, pharmacophore modeling revealed that hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups are critical features. benthamdirect.com This information aids in the design of novel chalcones with potential applications in treating vascular disorders. benthamdirect.com

Antibacterial Agents: A three-dimensional pharmacophore model based on known antibacterial chalcones was used to virtually screen a large compound library, leading to the identification of a new active chalcone derivative. nih.gov The common pharmacophoric features included two hydrogen bond acceptors and two aromatic rings, which are crucial for anti-Gram-positive activity. acs.orgnih.gov

These studies underscore that while the general chalcone scaffold is a "privileged structure," the specific arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings dictates its affinity and selectivity for different biological targets. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for predicting the interaction between a ligand (the small molecule, in this case, 3,4-Dibenzyloxy-2''-hydroxychalcone) and a protein target. nih.govmdpi.com By simulating the binding process, researchers can estimate the binding affinity, which is often represented as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. mdpi.com

For chalcone (B49325) derivatives, molecular docking studies have been instrumental in identifying potential biological targets. nih.goveco-vector.com These studies involve preparing the 3D structure of the chalcone and the target protein, then using a docking algorithm to explore possible binding modes. nih.gov The interactions, such as hydrogen bonds and van der Waals forces, between the chalcone and the amino acid residues of the protein's active site are then analyzed. mdpi.com

In the context of dibenzyloxy chalcones, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For instance, studies on similar benzyloxychalcone hybrids have explored their inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease. nih.gov While specific docking data for this compound against a particular panel of proteins is not extensively detailed in the available literature, the general methodology would be applicable. The presence of the dibenzyloxy and hydroxy moieties would be expected to play a significant role in forming interactions with protein targets.

Table 1: Representative Molecular Docking Data for Chalcone Derivatives Against Various Protein Targets This table presents example data for chalcone derivatives to illustrate typical findings from molecular docking studies. Specific data for this compound may vary.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrazolone Chalcone | YAP/TEAD Protein | -8.45 | - |

| Hydroxychalcone (B7798386) Derivative | Penicillin-Binding Proteins (S. aureus) | -7.40 | - |

| Chalcone Analogue | Bcl-2 | -4.77 | Arg-26, Glu-119 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a widely used tool for calculating various molecular properties of chalcones, including their optimized geometry, vibrational frequencies, and electronic characteristics. mdpi.comderpharmachemica.com DFT calculations for chalcone derivatives are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G++(d,p). nih.gov

Electronic Properties (HOMO-LUMO energy gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ijarset.com A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. ijarset.com

For chalcone derivatives, the HOMO-LUMO energy gap provides insights into their electronic and optical properties. nih.gov The distribution of HOMO and LUMO orbitals can also indicate the electron-donating and electron-accepting regions within the molecule. In many chalcones, the HOMO is often localized on one of the aromatic rings, while the LUMO is distributed across the α,β-unsaturated carbonyl system. researchgate.net

Table 2: Example HOMO-LUMO Energy Gaps for Chalcone Derivatives This table provides illustrative HOMO-LUMO energy gap values for different types of chalcones. The specific value for this compound would depend on its unique electronic structure.

| Chalcone Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracenyl Chalcone (I) | - | - | 3.40 |

| Anthracenyl Chalcone (II) | - | - | 3.28 |

| 1,2,3-triazole-N-Oxide Chalcone | - | - | 1.52 - 5.57 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.de Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. researchgate.net

In chalcones, the MEP analysis often reveals that the most negative potential is located around the carbonyl oxygen atom, making it a likely site for electrophilic interactions. nih.gov The hydroxyl groups also contribute to the electrostatic potential map. For this compound, the MEP would be influenced by the oxygen atoms in the dibenzyloxy and hydroxyl groups, as well as the carbonyl group, defining the regions of chemical reactivity.

Conformational Preference Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) of a molecule. ufms.br For flexible molecules like chalcones, which have several rotatable bonds, this is a particularly important investigation.

Theoretical calculations, often using DFT methods, are employed to determine the preferred conformations of chalcones. ufms.brresearchgate.net Studies on various chalcones have shown that they can exist in different conformations, such as s-cis and s-trans, arising from rotation around the single bond between the carbonyl group and the α-carbon. researchgate.net The relative stability of these conformers is influenced by factors like steric hindrance and electronic effects of the substituents on the aromatic rings. ufms.br For this compound, the bulky dibenzyloxy groups would likely play a significant role in determining its most stable three-dimensional structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tanaffosjournal.irrsc.org In the context of drug discovery, MD simulations are used to assess the stability of a protein-ligand complex predicted by molecular docking. rsc.org By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding mode and the protein's conformation evolve. ejbio.org

For chalcone-protein complexes, MD simulations can confirm the stability of the interactions observed in docking studies. nih.gov These simulations can provide information on the flexibility of the ligand in the binding pocket and the strength of the hydrogen bonds and other interactions over the simulation period. ejbio.org Such studies have been performed for various chalcone derivatives to validate their potential as inhibitors of specific protein targets. rsc.orgnih.gov

In Silico ADMET Prediction (Non-Human Context)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties at an early stage of research. nih.govrjptonline.org These tools use computational models to predict various pharmacokinetic and toxicity parameters.

For chalcone derivatives, numerous studies have utilized in silico tools to predict their drug-likeness based on criteria such as Lipinski's rule of five. nih.govrjptonline.org These predictions help to identify compounds that are likely to have good oral bioavailability and low toxicity. rjptonline.org Parameters such as water solubility, lipophilicity (logP), and potential for metabolism by cytochrome P450 enzymes are commonly assessed. nih.govnih.gov Benzyloxychalcone hybrids have been subjected to such in silico ADMET predictions to evaluate their potential as drug candidates. nih.gov

Table 3: Representative Predicted ADMET Properties for Chalcone Derivatives This table shows example ADMET parameters that are typically predicted for chalcone derivatives. The values for this compound would need to be specifically calculated.

| Compound Type | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Toxicity Risk |

|---|---|---|---|---|---|

| Steroidal Chalcone Derivative | < 500 | 4.65 - 4.89 | < 5 | < 10 | Low (mutagenic, irritant) |

| Benzyloxychalcone Hybrid | - | 4.87 - 5.71 | - | - | - |

| 2,4,6-trimethoxychalcone derivative | - | - | - | - | Low |

Absorption and Distribution in Model Systems

Predictive models and studies on analogous chalcones suggest that the absorption and distribution of this compound would be influenced by its lipophilicity and molecular size. Chalcones, in general, are known for their characteristically low oral bioavailability, which can be attributed to factors such as poor aqueous solubility and extensive first-pass metabolism. nih.gov

Chemoinformatic tools have been employed to predict the ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties of various chalcone derivatives. researchgate.net These computational models can provide theoretical estimations of key parameters that govern a compound's pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties Influencing Absorption and Distribution (Illustrative Example for Chalcones)

| Property | Predicted Value/Characteristic | Implication for this compound (Hypothetical) |

| LogP (Lipophilicity) | High | Potentially good membrane permeability but may have low aqueous solubility, impacting dissolution and absorption. |

| Molecular Weight | Relatively High | May influence passive diffusion across membranes. |

| Aqueous Solubility | Low | Could be a rate-limiting step for oral absorption. |

| Protein Binding | High (predicted for lipophilic compounds) | Extensive binding to plasma proteins like albumin could limit the free fraction available for distribution to tissues and for metabolism and excretion. |

This table is illustrative and based on general properties of lipophilic chalcones. Specific computational predictions for this compound are not available in the reviewed literature.

Metabolic Stability and Excretion in Model Systems

The metabolic fate of chalcones is a critical determinant of their bioavailability and duration of action. In silico predictions and in vitro studies with related compounds indicate that chalcones are subject to extensive metabolism, primarily through Phase I and Phase II biotransformation reactions.

Studies on other chalcones have shown that they can be metabolized by cytochrome P450 (CYP) enzymes. bhsai.org For a compound like this compound, O-debenzylation would be a plausible Phase I metabolic pathway, catalyzed by CYP enzymes in the liver. This would lead to the formation of the corresponding dihydroxychalcone.

Phase II metabolism is also a major route for chalcone elimination. Investigations into the metabolism of 4'-hydroxy-4-methoxychalcone (B191451) in rat intestinal perfusates have identified the formation of glucuronide and sulfate (B86663) conjugates. openmedicinalchemistryjournal.com It is highly probable that the hydroxyl groups of this compound and its debenzylated metabolites would be susceptible to glucuronidation and sulfation, increasing their water solubility and facilitating their excretion.

Table 2: Potential Metabolic Pathways and Excretion Routes for Chalcones

| Metabolic Phase | Reaction Type | Potential Metabolites of this compound (Hypothetical) | Excretion Route |

| Phase I | O-Debenzylation | 3,4-Dihydroxy-2''-hydroxychalcone | - |

| Phase II | Glucuronidation | Glucuronide conjugates of the parent compound and its Phase I metabolites | Primarily renal (urine), potentially biliary (feces) |

| Phase II | Sulfation | Sulfate conjugates of the parent compound and its Phase I metabolites | Primarily renal (urine) |

This table represents hypothetical metabolic pathways based on the known metabolism of other chalcones. Specific metabolic studies on this compound have not been reported.

Advanced Analytical Methodologies in Research

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively employed to monitor the progress of chemical reactions, including the synthesis of chalcone (B49325) derivatives. fishersci.carroij.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). wisc.edu In the context of synthesizing 3,4-Dibenzyloxy-2''-hydroxychalcone, TLC allows a chemist to qualitatively track the consumption of the starting materials (e.g., a substituted benzaldehyde (B42025) and acetophenone) and the formation of the chalcone product over time. wisc.edursc.org

The process begins by applying a small spot of the reaction mixture onto the baseline of a TLC plate, typically coated with silica (B1680970) gel. rroij.com For comparison, spots of the pure starting materials are also often applied alongside the reaction mixture. wisc.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent. wisc.edu As the eluent ascends the plate, it carries the compounds from the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f) value, while more polar compounds have a stronger affinity for the silica gel and travel shorter distances. rsc.org

Progress is observed by the diminishing intensity of the spots corresponding to the starting materials and the appearance and increasing intensity of a new spot corresponding to the product. wisc.edursc.org Visualization of the separated spots is commonly achieved by exposing the plate to ultraviolet (UV) light at wavelengths of 254 nm or 366 nm, especially if the compounds are UV-active. researchgate.netbioline.org.br Alternatively, chemical staining agents can be used to visualize the spots. nih.gov

The selection of the mobile phase is critical for achieving clear separation. For chalcone synthesis, various solvent systems have been proven effective. These are typically mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.orgorientjchem.org The ratio of these solvents is adjusted to optimize the separation of the product from the reactants. rsc.org

Research findings indicate that specific TLC conditions are well-suited for monitoring chalcone formation. For instance, Merck silica gel 60 F₂₅₄ plates are commonly used as the stationary phase. researchgate.netbioline.org.br The choice of eluent and visualization method can be tailored to the specific chalcone derivative being synthesized.

The following interactive table summarizes various TLC systems used in the monitoring of chalcone synthesis reactions, which are analogous to the synthesis of this compound.

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Observations / Reported R_f Values |

|---|---|---|---|

| Silica Gel | Petroleum Ether : Ethyl Acetate | Not Specified | Used to confirm the successful progress of reactions and the creation of desired chalcone products. orientjchem.org |

| Silica Gel | Hexanes : Ethyl Acetate (3:1) | Not Specified | The R_f of acetophenone (B1666503) and the chalcone product are typically very different. rsc.org |

| Merck Silica Gel 60 F₂₅₄ | Methanol : Ethyl Acetate (1:1) | UV lamp (254 nm), Phosphomolybdic acid stain | Used for the identification of novel piperazine-containing chalcones. researchgate.net |

| Silica Gel | Hexane : Ethyl Acetate (9:1) | UV lamp (254 nm), Cerium Molybdate stain | Reaction is followed by checking the consumption of benzaldehyde, as its R_f is different from the product. rsc.org |

| Silica Gel | Methanol in Chloroform (0.2%) | Vanillin boric acid spray reagent, followed by heating at 120°C | Used to monitor the completion of the reaction for chalcones derived from N-(2-acetyl phenyl acetamide). nih.gov |

| Merck Silica Gel 60 F₂₅₄ | Not Specified | UV light (254 nm and 366 nm) | Reported R_f values for 2-hydroxychalcone (B1664081) derivatives were 0.58 and 0.60. bioline.org.br |

Metabolic Investigations Pre Clinical / in Vitro / Animal Models

Metabolite Identification and Characterization